molecular formula C7H3Cl2NO3 B8028590 2,3-Dichloro-4-nitrobenzaldehyde

2,3-Dichloro-4-nitrobenzaldehyde

Cat. No.: B8028590
M. Wt: 220.01 g/mol
InChI Key: NJUCJXLKMXUITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3Cl2NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-nitrobenzaldehyde can be synthesized through the nitration of 2,3-dichlorobenzaldehyde. The nitration process typically involves the use of mixed acids, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction is carried out at temperatures ranging from 35°C to 60°C to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of temperature, residence time, and reactant flow rates, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzaldehydes with additional electrophilic groups.

    Nucleophilic Aromatic Substitution: Substituted benzaldehydes with nucleophilic groups replacing the chlorine atoms.

    Reduction: 2,3-Dichloro-4-aminobenzaldehyde as the major product.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrobenzaldehyde is primarily related to its electrophilic nature. The presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring makes the compound highly reactive towards nucleophiles. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the nucleophile, followed by the elimination of a leaving group to restore aromaticity . In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex with the nucleophile, which then eliminates the leaving group to form the final product .

Comparison with Similar Compounds

2,3-Dichloro-4-nitrobenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity patterns and make it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2,3-dichloro-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCJXLKMXUITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.